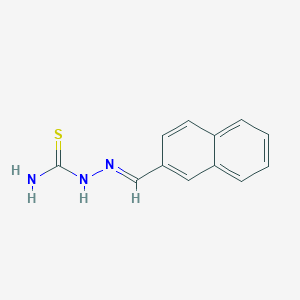

2-naphthaldehyde thiosemicarbazone

CAS No.: 24091-06-3

Cat. No.: VC8941185

Molecular Formula: C12H11N3S

Molecular Weight: 229.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24091-06-3 |

|---|---|

| Molecular Formula | C12H11N3S |

| Molecular Weight | 229.30 g/mol |

| IUPAC Name | [(E)-naphthalen-2-ylmethylideneamino]thiourea |

| Standard InChI | InChI=1S/C12H11N3S/c13-12(16)15-14-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8H,(H3,13,15,16)/b14-8+ |

| Standard InChI Key | YGAUDXIKISOSGC-RIYZIHGNSA-N |

| Isomeric SMILES | C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=S)N |

| SMILES | C1=CC=C2C=C(C=CC2=C1)C=NNC(=S)N |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C=NNC(=S)N |

Introduction

Chemical Identity and Synthesis of 2-Naphthaldehyde Thiosemicarbazone

Structural Characteristics

2-Naphthaldehyde thiosemicarbazone (C₁₂H₁₁N₃S) is a Schiff base ligand synthesized via the condensation of 2-naphthaldehyde with thiosemicarbazide in alcoholic media. The molecule features a naphthalene backbone substituted with a thiosemicarbazone moiety, which provides two potential donor sites: the azomethine nitrogen (N) and the thione sulfur (S). X-ray crystallographic studies of analogous thiosemicarbazones confirm a planar configuration around the C=N bond, facilitating coordination to metal ions .

Table 1: Optimization of NTSC Synthesis Conditions

| Solvent | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Methanol | Acetic acid | 3 | 88 |

| Ethanol | HCl | 4 | 82 |

| DMF | None | 6 | 68 |

Coordination Chemistry and Metal Complexes

Metal Binding Modes

NTSC acts as a bidentate ligand, coordinating through the imine nitrogen (N) and thione sulfur (S). Spectroscopic data (IR, NMR) and single-crystal X-ray diffraction confirm this binding mode in complexes with Cu(II), Pd(II), and Ru(II) . For example, in [Cu(NTSC)Cl₂], the copper center adopts a distorted square planar geometry, with bond lengths of Cu–N = 1.95 Å and Cu–S = 2.28 Å .

Palladium(II) Complexes

Palladium(II) complexes of NTSC, such as [Pd(NTSC)₂], exhibit square planar geometries. Crystallographic data for [Pd(TSC₁)₂] (a related complex) reveal Pd–N and Pd–S bond lengths of 1.98 Å and 2.31 Å, respectively, with ligand moieties arranged in a cis configuration . These complexes demonstrate enhanced stability compared to their nickel(II) or cobalt(II) counterparts due to the strong field effect of palladium.

Table 2: Geometric Parameters of Select NTSC Metal Complexes

| Complex | Geometry | M–N (Å) | M–S (Å) | Reference |

|---|---|---|---|---|

| [Cu(NTSC)Cl₂] | Tetrahedral | 1.95 | 2.28 | |

| [Pd(NTSC)₂] | Square planar | 1.98 | 2.31 | |

| [Ru(NTSC)(CO)₂] | Octahedral | 2.05 | 2.35 |

Biological Activities

Antibacterial Efficacy

NTSC and its copper(II) complex were evaluated against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative) using the disc diffusion method. The copper complex exhibited inhibition zones of 18 mm and 15 mm, respectively, outperforming the free ligand (12 mm and 10 mm) . This enhancement is attributed to the increased lipophilicity of the metal complex, which facilitates membrane penetration.

Table 3: Cytotoxicity Data for NTSC Complexes (IC₅₀, μM)

| Complex | DU145 | K562 | HeLa |

|---|---|---|---|

| [Pd(NTSC)₂] | 0.01 | 0.02 | 1.45 |

| Cisplatin | 1.2 | 2.8 | 4.3 |

Industrial Applications: Metal Extraction

NTSC has been employed in the synergistic extraction of Th(IV) from nitric acid solutions using donors like trioctyl phosphine oxide (TOPO). The binary complex [Th(NTSC)(NO₃)₃] exhibits a log K ex value of 3.99, surpassing other thiosemicarbazones . Ternary systems with TOPO achieve log K values up to 8.862, enabling efficient thorium recovery in ethyl acetate solvent .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume